Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thiophene-acetamido group and linked via a thioether bridge to a benzoate ester. The compound’s design incorporates key pharmacophores: the thiadiazole ring (known for diverse bioactivity), the thiophene moiety (enhancing π-π interactions), and the benzoate ester (improving lipophilicity and bioavailability). Its synthesis likely follows established protocols for thiadiazole derivatives, such as nucleophilic substitution between thiol-containing thiadiazoles and halogenated acetamides/esters in the presence of a base (e.g., K₂CO₃) .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-thiophen-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S3/c1-2-27-17(26)13-7-3-4-8-14(13)20-16(25)11-29-19-23-22-18(30-19)21-15(24)10-12-6-5-9-28-12/h3-9H,2,10-11H2,1H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWIUBXINIOMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are contextualized below against analogous thiadiazole derivatives, focusing on substituent effects, biological activities, and synthetic pathways.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Thiophene vs. Benzothiazole/Phenyl : The thiophene group in the target compound introduces enhanced electron-richness compared to benzothiazole (electron-withdrawing due to the N=S bond) or phenyl groups. This may improve binding to hydrophobic enzyme pockets or DNA via π-stacking .
- Ester vs. Amide Terminal Groups : The benzoate ester improves membrane permeability relative to polar carboxylates or amines, as seen in 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .
Detailed Research Findings
Structure-Activity Relationships (SAR)
- Thiadiazole Core : Essential for bioactivity; replacing it with oxadiazole reduces antimicrobial potency .
- Thiophene Substitution : Enhances activity against fungal strains compared to phenyl analogs, as observed in related compounds .
- Benzoate Ester : Lipophilic groups like esters improve bioavailability but may reduce water solubility, necessitating prodrug strategies for in vivo applications .
Comparative Bioactivity Data
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